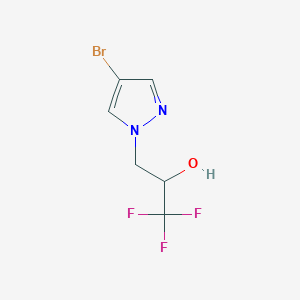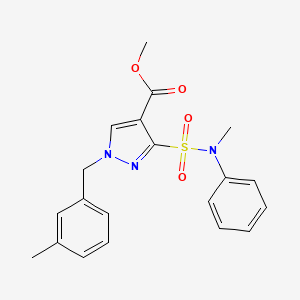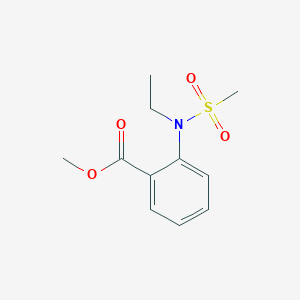
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrazoles, for example, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
A study explored the synthesis and evaluation of new compounds derived from bromination processes similar to those involving "3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol." These compounds showed in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and antifungal activity against Aspergillus flavus and Aspergillus niger, suggesting potential applications in developing new antimicrobial agents (Pundeer et al., 2013).
Synthesis of Bioactive Compounds
Another research focused on a regioselective synthesis method for 3-trifluoromethylpyrazole, utilizing a precursor similar to "3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol." This method allows for the efficient synthesis of key intermediates for drugs like celecoxib, demonstrating its significance in pharmaceutical research (Zhu et al., 2020).
Corrosion Inhibition
A study on triazole Schiff bases as corrosion inhibitors on mild steel in acidic media found that compounds containing bromo and trifluoromethyl groups, similar to the structure of "3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol," demonstrate high inhibition efficiency. This indicates the potential of such compounds in protecting metals from corrosion (Chaitra et al., 2015).
Propiedades
IUPAC Name |
3-(4-bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2O/c7-4-1-11-12(2-4)3-5(13)6(8,9)10/h1-2,5,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKHMZGMFVVBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342782-70-0 |
Source


|
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2954234.png)

![Methyl 2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954236.png)



![4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2954240.png)
![3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2954242.png)
![N''-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)oxazolidin-2-yl]methyl]-N-phenethyl-oxamide](/img/structure/B2954243.png)


